molecular formula C10H18N2O B1281673 3,3-dimethyloctahydroquinoxalin-2(1H)-one CAS No. 99976-77-9

3,3-dimethyloctahydroquinoxalin-2(1H)-one

Cat. No. B1281673
CAS RN: 99976-77-9
M. Wt: 182.26 g/mol
InChI Key: WCIJYVHCHODWEJ-UHFFFAOYSA-N
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Description

The compound of interest, 3,3-dimethyloctahydroquinoxalin-2(1H)-one, is a derivative of the quinoxaline family, which is known for its diverse range of biological activities and applications in pharmaceutical chemistry. Quinoxaline derivatives are heterocyclic compounds that have been extensively studied due to their potential therapeutic properties and their role as key intermediates in organic synthesis .

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, the electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds has been shown to yield related quinoxaline products via electrochemical mechanisms . Another approach involves the transition-metal-free direct C-H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts under mild conditions, which allows for a wide substrate scope and direct functionalization . Additionally, a switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives has been developed through a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy, illustrating the versatility of synthetic methods available for quinoxaline derivatives .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and may require advanced techniques such as NMR for elucidation. For example, the regioselectivity of cyclocondensation reactions to synthesize 3,4-dihydroquinoxalin-2(1H)-ones has been studied, and methodologies for determining the structure of regioisomers have been proposed . The solid-state structure of related compounds, such as 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, reveals weak hydrogen bonding and other intermolecular interactions that can influence the compound's properties .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, expanding their functional group diversity. For instance, 3-ethylquinoxalin-2(1H)-one can be synthesized and further functionalized into a range of groups, such as bromoethyl, thiocyanato, azidoethyl, and others . The reactivity of these compounds allows for the synthesis of more complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The synthesis and structural analysis of 3,3-dimethyl- and 3-methyl-1-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinolines have been conducted, providing insights into their tautomeric forms and equilibrium in solution . Additionally, the crystal structure and oxidation behavior of related thiazoloisoquinolin-3-one derivatives have been studied, highlighting the configurational stability and reactivity of these compounds .

Scientific Research Applications

Antibacterial Activity

3,3-Dimethyloctahydroquinoxalin-2(1H)-one derivatives have shown potential in antibacterial applications. For instance, some derivatives synthesized using microwave-assisted methods exhibited notable antibacterial activity, comparable to that of streptomycin in certain cases (Ajani et al., 2009).

Synthetic Chemistry and Drug Development

In synthetic chemistry, these compounds have been utilized in developing various drug derivatives. One example is the synthesis of 1-dimethylaminopropyl-3-methyl-6-chlorquinoxaline-2(1H)-one, which demonstrated effects on conditioned avoidance response and analgesic action (Mule et al., 1986).

Photocatalytic Applications

Quinoxalin-2(1H)-ones have been employed in photocatalytic applications, particularly in the synthesis of 3-alkylquinoxalin-2(1H)-ones through visible-light-mediated reactions (Xie et al., 2019). This process has implications in eco-friendly and sustainable chemical syntheses.

Chemical Synthesis and Functionalization

These compounds are also pivotal in various chemical synthesis and functionalization processes. For example, direct C-H arylation of quinoxalin-2(1H)-ones using diaryliodonium salts has been developed, demonstrating a broad substrate scope and efficient functionalization method (Yin & Zhang, 2017).

Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of 3,3-dimethyloctahydroquinoxalin-2(1H)-one have been used in the synthesis of charge-transfer photosensitizers for dye-sensitized solar cells. This research highlights their potential in improving photoelectric conversion efficiency (Caicedo et al., 2017).

Future Directions

As of now, there’s limited information available on the applications and future directions of 3,3-dimethyloctahydroquinoxalin-2(1H)-one. It’s currently used for proteomics research , but further studies are needed to explore its potential uses.

properties

IUPAC Name

3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h7-8,12H,3-6H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJYVHCHODWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2CCCCC2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512336
Record name 3,3-Dimethyloctahydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyloctahydroquinoxalin-2(1H)-one

CAS RN

99976-77-9
Record name 3,3-Dimethyloctahydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.4 parts of o-phenylene diamine are placed in a flask and ethyl-2-bromoisobutyrate added thereto with ethanol solvent. The reaction mixture is heated and 3,3-dimethyl-3,4-dihydroquinoxalin-2-one is recovered. Upon hydrogenation in the presence of catalyst, 3,3-dimethyl-decahydroquinoxalin-2-one is formed which, when used at 0.5 phr concentration in polypropylene in a manner analogous to that set forth in Example 1A above, provides stabilization for about 2000 hours (see Table I).
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Synthesis routes and methods II

Procedure details

3,3-dimethyl-decahydroquinoxalin-2-one is prepared as described by Bindler (U.S. Pat. No. 2,920,077) as follows: 17 parts of acetone cyanohydrin are added dropwise at room temperature to a solution of 22.8 parts of cis-1,2-diamino cyclohexane in 100 parts of water. The solution becomes cloudy and an oil is split off. After stirring for half an hour at room temperature, the dispersion is heated to 90°-95° and stirred for another 8 hours at room temperature while ammonia is evolved. The reaction solution is then evaporated to dryness under vacuum and a yellow residue is recrystallized from acetone. The compound melts at 165°-6° C. and is identified as 3,3-dimethyl-decahydroquinoxalin-2-one. 0.5 phr (parts per hundred parts resin) is blended into Hercules Profex 6501 polypropylene and extruded into film. The film is weathered in a Xenon Weather-O-Meter until initiation of decomposition which occurs at about 2000 hours (See Table I).
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